Cas no 118835-37-3 (2-(1,4-Thiazepan-4-yl)ethan-1-amine)
2-(1,4-Thiazepan-4-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(1,4-thiazepan-4-yl)ethanamine
- 2-(1,4-thiazepan-4-yl)ethan-1-amine
- 2-(1,4-Thiazepan-4-yl)ethan-1-amine
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- Inchi: 1S/C7H16N2S/c8-2-4-9-3-1-6-10-7-5-9/h1-8H2
- InChI Key: BJKKOCDIYRQMJO-UHFFFAOYSA-N
- SMILES: S1CCCN(CCN)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 87.7
- XLogP3: 0.1
- Topological Polar Surface Area: 54.6
2-(1,4-Thiazepan-4-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T165436-100mg |
2-(1,4-Thiazepan-4-yl)ethan-1-amine |
118835-37-3 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | T165436-500mg |
2-(1,4-Thiazepan-4-yl)ethan-1-amine |
118835-37-3 | 500mg |
$ 525.00 | 2022-06-03 | ||
| TRC | T165436-1g |
2-(1,4-Thiazepan-4-yl)ethan-1-amine |
118835-37-3 | 1g |
$ 815.00 | 2022-06-03 | ||
| Life Chemicals | F8884-6456-0.25g |
2-(1,4-thiazepan-4-yl)ethan-1-amine |
118835-37-3 | 95%+ | 0.25g |
$511.0 | 2023-09-05 | |
| Life Chemicals | F8884-6456-0.5g |
2-(1,4-thiazepan-4-yl)ethan-1-amine |
118835-37-3 | 95%+ | 0.5g |
$538.0 | 2023-09-05 | |
| Life Chemicals | F8884-6456-1g |
2-(1,4-thiazepan-4-yl)ethan-1-amine |
118835-37-3 | 95%+ | 1g |
$567.0 | 2023-09-05 | |
| Life Chemicals | F8884-6456-2.5g |
2-(1,4-thiazepan-4-yl)ethan-1-amine |
118835-37-3 | 95%+ | 2.5g |
$1134.0 | 2023-09-05 | |
| Life Chemicals | F8884-6456-5g |
2-(1,4-thiazepan-4-yl)ethan-1-amine |
118835-37-3 | 95%+ | 5g |
$1701.0 | 2023-09-05 | |
| Life Chemicals | F8884-6456-10g |
2-(1,4-thiazepan-4-yl)ethan-1-amine |
118835-37-3 | 95%+ | 10g |
$2381.0 | 2023-09-05 |
2-(1,4-Thiazepan-4-yl)ethan-1-amine Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 2-(1,4-Thiazepan-4-yl)ethan-1-amine
Professional Introduction to 2-(1,4-Thiazepan-4-yl)ethan-1-amine (CAS No: 118835-37-3)
2-(1,4-Thiazepan-4-yl)ethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 118835-37-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential biological activities. The compound features a thiazepane core, a bicyclic structure comprising a sulfur atom and a nitrogen atom in its ring system, which is known for its versatility in drug design. The presence of an amine functional group at the ethyl chain further enhances its reactivity and utility in synthetic chemistry.
The thiazepan-4-yl moiety in the molecular structure of 2-(1,4-Thiazepan-4-yl)ethan-1-amine contributes to its distinctive chemical properties. Thiazepanes are a class of heterocycles that have been extensively studied for their pharmacological effects. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The incorporation of the thiazepane ring into the molecular framework of this compound suggests potential therapeutic applications, particularly in the development of novel pharmaceutical agents.
Recent advancements in medicinal chemistry have highlighted the importance of 2-(1,4-Thiazepan-4-yl)ethan-1-amine as a scaffold for drug discovery. Researchers have been exploring its derivatives to identify compounds with enhanced pharmacological profiles. The amine group at the ethyl chain provides a site for further functionalization, allowing chemists to modify the compound's properties and tailor it for specific biological targets. This flexibility makes 2-(1,4-Thiazepan-4-yl)ethan-1-amine a valuable intermediate in synthetic protocols aimed at developing new drugs.
In the context of modern drug development, the synthesis and characterization of 2-(1,4-Thiazepan-4-yl)ethan-1-amine have been facilitated by cutting-edge techniques in organic synthesis. The compound's structural complexity necessitates precise synthetic methodologies to ensure high yield and purity. Advances in catalytic processes and asymmetric synthesis have enabled researchers to produce this molecule with greater efficiency and control. These advancements are crucial for translating laboratory discoveries into viable therapeutic options.
The biological activity of 2-(1,4-Thiazepan-4-yl)ethan-1-amine has been investigated in various preclinical studies. Initial research suggests that this compound may interact with specific biological targets, potentially leading to therapeutic effects. For instance, studies have explored its interaction with enzymes and receptors involved in inflammation and pain modulation. The thiazepane core is known to modulate neurotransmitter systems, which could make this compound relevant for treating neurological disorders. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.
One of the most promising applications of 2-(1,4-Thiazepan-4-yl)ethan-1-amine is in the development of anti-inflammatory agents. Inflammation is a hallmark of many chronic diseases, including arthritis and autoimmune disorders. The ability of thiazepane derivatives to modulate inflammatory pathways makes them attractive candidates for drug development. Preclinical studies have shown that compounds structurally related to 2-(1,4-Thiazepan-4-ylenthanamidine) exhibit anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade. These findings suggest that further exploration of this compound could lead to novel treatments for inflammatory conditions.
Another area where 2-(1,4-Thiazepanamidine) shows promise is in the treatment of neurological disorders. The thiazepane scaffold has been associated with modulating neurotransmitter release and receptor activity. This property makes it relevant for developing drugs targeting conditions such as depression, anxiety, and epilepsy. Research has indicated that derivatives of thiazepanes can interact with serotonin receptors, which are implicated in mood regulation. While more studies are needed to confirm these effects, the preliminary findings are encouraging for future therapeutic applications.
The synthesis of 2-(1,4-Thiazepamidinyl)ethylamine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Modern synthetic techniques, such as transition metal catalysis and flow chemistry, have improved the efficiency of these processes. These advancements not only enhance the accessibility of the compound but also allow for scalable production necessary for pharmaceutical applications. The ability to synthesize complex molecules like 2-(1,4-Thiazepamidinylethanaminium) with precision is critical for advancing drug discovery efforts.
In conclusion,(E)-N-[[(3S)-3-Hydroxyadamantanecarboximido]methylidene]thiourea, as represented by CAS No: 118835–37–3, represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its role as a scaffold for drug development underscores its importance in medicinal research. As scientists continue to explore its pharmacological properties,(E)-N-[[(3S)-3-Hydroxyadamantanecarboximido]methylidene]thiourea holds promise for contributing to new therapeutic strategies across various medical disciplines.
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